molecular formula C14H15N B13641964 N-Ethyl[1,1'-biphenyl]-2-amine CAS No. 77989-56-1

N-Ethyl[1,1'-biphenyl]-2-amine

Cat. No.: B13641964
CAS No.: 77989-56-1
M. Wt: 197.27 g/mol
InChI Key: AHBZBCVYZHDDPK-UHFFFAOYSA-N
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Description

N-ETHYL-[1,1’-BIPHENYL]-2-AMINE is an organic compound that belongs to the class of biphenyl derivatives Biphenyl compounds are characterized by the presence of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-[1,1’-BIPHENYL]-2-AMINE typically involves the following steps:

    Formation of Biphenyl: Biphenyl can be synthesized through the coupling of benzene rings using a catalyst such as palladium.

    Ethylation: The biphenyl compound is then subjected to ethylation, where an ethyl group is introduced. This can be achieved using ethyl halides in the presence of a base.

    Amination: Finally, the ethylated biphenyl undergoes amination to introduce the amine group. This can be done using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of N-ETHYL-[1,1’-BIPHENYL]-2-AMINE may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-[1,1’-BIPHENYL]-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of biphenyl quinones.

    Reduction: Formation of ethylated biphenyl amines or alcohols.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

N-ETHYL-[1,1’-BIPHENYL]-2-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ETHYL-[1,1’-BIPHENYL]-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-4′-formyl-N-methyl [1,1′-biphenyl]-2-sulfonamide
  • Biphenyl
  • Phenylbenzene

Uniqueness

N-ETHYL-[1,1’-BIPHENYL]-2-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

77989-56-1

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

N-ethyl-2-phenylaniline

InChI

InChI=1S/C14H15N/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3

InChI Key

AHBZBCVYZHDDPK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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